molecular formula C24H18Cl2FN5O2S B11970838 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11970838
M. Wt: 530.4 g/mol
InChI Key: JDECBKNHXMUZDT-XODNFHPESA-N
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Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of various functional groups, including triazole, sulfanyl, and hydrazide

Preparation Methods

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group with a thiol or sulfide.

    Condensation with hydrazide: The final step involves the condensation of the intermediate with a hydrazide derivative under specific reaction conditions, such as refluxing in an appropriate solvent.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Scientific Research Applications

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The unique structural features of this compound could be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to specific biomolecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and other functional groups may play a crucial role in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include other triazole derivatives and hydrazide-containing compounds. These compounds may share similar synthetic routes and chemical properties but differ in their specific functional groups and biological activities. The uniqueness of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of chloro, fluoro, and methoxy substituents, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H18Cl2FN5O2S

Molecular Weight

530.4 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H18Cl2FN5O2S/c1-34-18-11-5-15(6-12-18)23-30-31-24(32(23)17-9-7-16(25)8-10-17)35-14-22(33)29-28-13-19-20(26)3-2-4-21(19)27/h2-13H,14H2,1H3,(H,29,33)/b28-13+

InChI Key

JDECBKNHXMUZDT-XODNFHPESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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